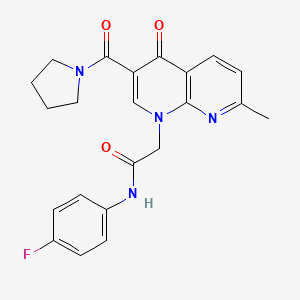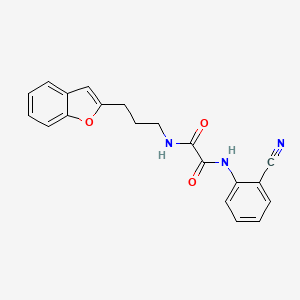![molecular formula C19H20N4O3 B2701364 3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380084-34-2](/img/structure/B2701364.png)
3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and viral replication. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, it has been shown to inhibit the NS5B polymerase of the hepatitis C virus, which is involved in viral replication.
Biochemical and Physiological Effects:
3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, it has been shown to inhibit the replication of the hepatitis C virus and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-viral properties. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research of 3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one. One direction is to further investigate its mechanism of action and identify specific targets for its anti-cancer, anti-inflammatory, and anti-viral properties. Another direction is to optimize its use in combination with other drugs for the treatment of various diseases. Additionally, further studies could explore its potential for the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one involves the reaction of 4-chloroquinazoline with 5-methyl-3-oxo-1,2-oxazole-4-carboxylic acid followed by the addition of piperidine and formaldehyde. The final product is obtained after purification through column chromatography. The overall yield of the synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-viral properties and has been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-10-17(21-26-13)19(25)22-8-6-14(7-9-22)11-23-12-20-16-5-3-2-4-15(16)18(23)24/h2-5,10,12,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUIWPFGTXZGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)

![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)
![(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2701288.png)

![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2701295.png)

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)


![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2701302.png)
![4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2701304.png)